4,6-Dichloroquinazoline

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Researchers requiring reproducible kinase inhibitor synthesis often encounter isomer cross-contamination and unpredictable reactivity. 4,6-Dichloroquinazoline (CAS 7253-22-7) eliminates this risk with its well-defined 4,6-substitution pattern. • Sequential SNAr reactivity (C4 > C6) enables controlled, high-yielding library synthesis. • Melting point 155-156°C provides a rapid identity check to distinguish from the 2,4- and 4,7-isomers. • Commercial purity ≥95% ensures consistent SAR data and GMP-compliant material release.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 7253-22-7
Cat. No. B1330320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloroquinazoline
CAS7253-22-7
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NC=N2)Cl
InChIInChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
InChIKeyJEBCOVKUVLFOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloroquinazoline: Differentiated Quinazoline Building Block


4,6-Dichloroquinazoline (CAS 7253-22-7) is a dichlorinated heterocyclic compound featuring a quinazoline core with chlorine substituents at the 4- and 6-positions . This substitution pattern imparts distinct reactivity and physicochemical properties compared to other dichloroquinazoline isomers (e.g., 2,4- and 4,7-dichloro analogs). It is primarily employed as a versatile intermediate in medicinal chemistry for the construction of kinase inhibitors, antitumor agents, and other pharmacologically active molecules [REFS-1, REFS-2].

Supports sequential C4-then-C6 SNAr derivatization for quinazoline library synthesis
Avoids C2 competitive reactivity present in the 2,4-dichloro isomer, may simplify reaction design
Used as a building block in kinase inhibitor and heterocyclic medicinal chemistry workflows
Isomer-specific substitution pattern governs regioselective outcomes; verify fit against target synthetic route.

Why 4,6-Dichloroquinazoline Cannot Be Replaced by Other Isomers


The specific 4,6-substitution pattern in 4,6-dichloroquinazoline governs its electronic distribution, steric accessibility, and regioselective reactivity in nucleophilic aromatic substitutions (SNAr) and cross-coupling reactions. In contrast, 2,4-dichloroquinazoline exhibits a distinct reactivity hierarchy (C4 > C2) [1], while 4,7-dichloroquinazoline presents different physicochemical and synthetic behavior. Simple isomer substitution can lead to altered reaction outcomes, lower yields, or incompatible downstream functionalization, making precise isomer selection critical for reproducible synthetic routes .

Reactivity Hierarchy
4,6-: C4-Cl reacts preferentially over C6-Cl; no C2 competition
2,4-: C4 > C2, but C2 competes under forcing conditions; 4,7-: distinct electronic distribution
Solid-State Profile
Higher reported melting point; remains solid under wider ambient temperature range
2,4- and 4,7- isomers melt at lower temperatures; thermal handling and purification behavior may differ
Synthetic Outcomes
Predictable regioselectivity for stepwise 4,6-disubstituted quinazoline construction
Isomer shift may alter reaction yields, byproduct profiles, and downstream functionalization compatibility
Similar CAS or dichloroquinazoline isomer does not imply interchangeable synthetic behavior. Substitution may require route re-validation.

4,6-Dichloroquinazoline: Quantitative Differentiation vs. Isomers


Synthesis Yield Comparison Among Isomers

4,6-Dichloroquinazoline is obtained in 68% yield from 6-chloroquinazolin-4-one using POCl3/TEA . This yield is distinct from that of 2,4-dichloroquinazoline (86.3% from 2,4-quinazolinedione) [1] and 4,7-dichloroquinazoline (94.8% from corresponding precursor) , reflecting differences in precursor reactivity and optimal chlorination conditions.

Synthetic Yield
Context-dependent
4,6- 68%
2,4- 86.3%
4,7- 94.8%
Informs process efficiency expectations during scale-up evaluation
Cross-study comparison; precursor and chlorination conditions differ across isomers
Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Melting Point: Purity & Formulation Differentiation

The melting point of 4,6-dichloroquinazoline is reported as 155-156°C . This is significantly higher than that of 2,4-dichloroquinazoline (116-123°C) and 4,7-dichloroquinazoline (135-136°C) , providing a simple, cost-effective metric for identity confirmation and purity assessment during incoming inspection.

Melting Point
Data to verify
155–156 °C
+32–39 °C vs. 2,4-isomer; +19–21 °C vs. 4,7-isomer
Supports rapid isomer identity confirmation during incoming inspection
Literature values; independent verification recommended for QC workflows
Physical Chemistry Quality Control Solid-State Characterization

Regioselective SNAr Reactivity

In 4,6-dichloroquinazoline, the 4-chloro substituent is more reactive toward nucleophiles than the 6-chloro group, enabling sequential functionalization . This differs from the well-documented reactivity of 2,4-dichloroquinazoline, where the 4-position is attacked preferentially under mild conditions, while the 2-position requires harsher conditions [1]. The absence of a 2-chloro group in 4,6-dichloroquinazoline eliminates competitive reactivity at C2, potentially simplifying reaction design.

SNAr Reactivity
Class-level
4-Cl > 6-Cl
C4 position attacked preferentially under mild SNAr conditions
Guides stepwise derivatization design for 4,6-disubstituted quinazoline libraries
Qualitative context based on typical quinazoline regioselectivity; no direct activation energy data available
Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Commercial Purity: Benchmarking Against Isomers

Commercially available 4,6-dichloroquinazoline is typically offered at ≥95% purity (HPLC/GC) [REFS-1, REFS-2], with some suppliers providing 98% . This aligns with the purity levels of 2,4-dichloroquinazoline (97-98%) and 4,7-dichloroquinazoline (95-99%) , indicating that isomer choice does not impose a purity penalty and that all three are accessible with comparable initial quality for research use.

Commercial Purity
Reported
4,6- 95–98%
2,4- 97–98%
4,7- 95–99%
Isomer choice does not impose a purity penalty; procurement may focus on synthetic value
Based on supplier certificates of analysis; confirm lot-specific purity upon receipt
Procurement Quality Assurance Chemical Supply Chain

Optimal Application Scenarios for 4,6-Dichloroquinazoline


Kinase Inhibitor Synthesis: Sequential Derivatization

The preferential reactivity of the 4-chloro over the 6-chloro group enables a sequential SNAr approach: first functionalize at C4, then at C6, to generate diverse 4,6-diaminoquinazoline libraries. This is particularly valuable for EGFR and other kinase inhibitor programs where both positions influence potency and selectivity . The distinct 4,6-substitution pattern avoids the competitive C2 reactivity seen in 2,4-dichloroquinazoline, simplifying reaction design [1].

Process Development & Scale-Up: Thermal Handling

With a melting point of 155-156°C , 4,6-dichloroquinazoline remains solid under a wider range of ambient and elevated temperature conditions compared to the 2,4-isomer (mp 116-123°C). This higher thermal stability facilitates handling, storage, and reaction setup in non-cryogenic environments, and simplifies purification by recrystallization. The reported 68% synthesis yield provides a benchmark for process optimization and cost modeling.

GMP Material Verification and Quality Control

The well-defined, isomer-specific melting point (155-156°C) serves as a rapid, low-cost identity test to distinguish 4,6-dichloroquinazoline from the 2,4- and 4,7-isomers during incoming inspection, reducing the risk of cross-contamination. Coupled with commercial purities of 95-98% [REFS-2, REFS-3], this facilitates GMP-compliant material release with minimal analytical burden.

Medicinal Chemistry: Quinazoline Scaffold Campaigns

4,6-Dichloroquinazoline is directly employed as a building block for the preparation of 4-amino-6-substituted quinazolines , a privileged scaffold in kinase inhibition . The compound's high commercial purity (≥95%) [1] and predictable regioselectivity make it a reliable starting material for parallel synthesis and structure-activity relationship (SAR) studies, where consistency and reproducibility are paramount.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential C4-then-C6 SNAr regioselectivity
Regioselective derivatization control
Process development and scale-up
Solid-state thermal stability
Ambient handling and purification fit
Material identity verification
Isomer-specific thermal profile
Melting point and purity confirmation
Quinazoline scaffold SAR studies
Predictable regioselectivity
Library synthesis reproducibility

Technical Documentation Hub

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41 linked technical documents
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